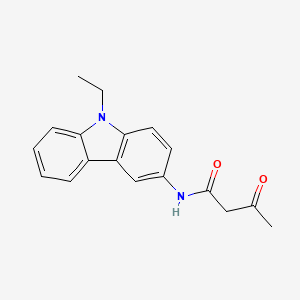

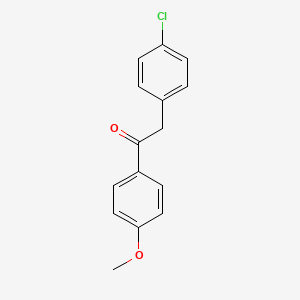

N-(9-etil-9H-carbazol-3-il)-3-oxobutanamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been documented. For instance, the compound “N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine” was synthesized by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, “N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine” was characterized by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis .Aplicaciones Científicas De Investigación

He realizado una búsqueda de aplicaciones de investigación científica de “N-(9-etil-9H-carbazol-3-il)-3-oxobutanamida”, pero desafortunadamente, la información disponible no proporciona detalles específicos sobre aplicaciones únicas para este compuesto. Los resultados de la búsqueda ofrecen principalmente información sobre el producto y la disponibilidad .

Mecanismo De Acción

Target of Action

A similar compound, 1-(9-ethyl-9h-carbazol-3-yl)-n-methylmethanamine, has been reported to interact with thecellular tumor antigen p53 . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.

Mode of Action

Based on the information about related compounds, it can be inferred that the compound might interact with its target protein, possibly leading to changes in the protein’s activity or function .

Biochemical Pathways

Given its potential interaction with p53, it might influence pathways related tocell cycle regulation , DNA repair , and apoptosis .

Pharmacokinetics

Therefore, it’s difficult to outline its impact on bioavailability .

Result of Action

If it interacts with p53, it might influencecell cycle progression , DNA repair mechanisms , and apoptotic pathways , potentially leading to anti-cancer effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to synthesize, making it a cost-effective tool for researchers. Additionally, this compound has a wide range of potential applications, making it a useful tool for researchers in a variety of fields. However, the exact mechanism of action of this compound is still not fully understood, which can limit its use in certain experiments.

Direcciones Futuras

There are a number of possible future directions for the use of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide. One potential direction is to further study the compound’s mechanism of action, as this may lead to a better understanding of its potential applications. Additionally, further research could be conducted on the compound’s antioxidant and anti-inflammatory effects, as this could lead to the development of new treatments for diseases related to oxidative stress and inflammation. Finally, further research on the compound’s anti-cancer effects could lead to the development of new treatments for certain types of cancer.

Análisis Bioquímico

Biochemical Properties

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several key enzymes and proteins, influencing their function. For instance, it has been observed to inhibit the activity of human microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the biosynthesis of prostanoids . The interaction between N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide and mPGES-1 is characterized by a concentration-dependent inhibition, leading to a reduction in prostaglandin E2 (PGE2) levels. This inhibition is significant as it suggests potential anti-inflammatory properties of the compound.

Cellular Effects

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide exerts various effects on different cell types and cellular processes. In human monocytes, the compound has been shown to reduce the biosynthesis of PGE2, which is a key mediator of inflammation . This reduction in PGE2 levels can influence cell signaling pathways, leading to decreased inflammatory responses. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide has been observed to affect gene expression, particularly genes involved in the inflammatory response. The compound’s impact on cellular metabolism includes alterations in the production of other prostanoids, such as thromboxane B2 (TXB2) and prostaglandin F2α (PGF2α), indicating a broader influence on cellular biochemical pathways.

Molecular Mechanism

The molecular mechanism of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the active site of mPGES-1, inhibiting its activity and subsequently reducing PGE2 synthesis . This inhibition is achieved through a concentration-dependent mechanism, where higher concentrations of the compound result in greater inhibition. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide has been shown to influence the phosphorylation of key signaling molecules, such as p38-MAPK and JNK, which are involved in the regulation of inflammatory responses . These interactions highlight the compound’s potential as a modulator of inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, maintaining its inhibitory effects on mPGES-1 over extended periods Studies have also indicated that prolonged exposure to the compound can lead to adaptive changes in cellular responses, such as upregulation of compensatory pathways

Dosage Effects in Animal Models

The effects of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide in animal models have been studied to determine the optimal dosage and potential adverse effects. In these studies, the compound has shown a dose-dependent inhibition of PGE2 synthesis, with higher doses resulting in greater inhibition . At very high doses, the compound has been associated with toxic effects, including liver and kidney damage. These findings highlight the importance of determining the therapeutic window for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide to maximize its benefits while minimizing adverse effects.

Metabolic Pathways

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is involved in several metabolic pathways, primarily through its interaction with enzymes involved in prostanoid biosynthesis. The compound inhibits mPGES-1, leading to a reduction in PGE2 levels . This inhibition can redirect the metabolism of prostaglandin H2 (PGH2) to other prostanoids, such as TXB2 and PGF2α, altering the overall metabolic flux. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide may interact with other enzymes and cofactors involved in the inflammatory response, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide within cells and tissues are critical for its biological activity. The compound is likely transported across cell membranes via passive diffusion, given its lipophilic nature. Once inside the cell, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide can interact with intracellular proteins and enzymes, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where mPGES-1 is localized . This accumulation is essential for its inhibitory effects on prostaglandin synthesis.

Subcellular Localization

The subcellular localization of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide plays a crucial role in its activity and function. The compound has been observed to localize primarily in the endoplasmic reticulum, where it interacts with mPGES-1 . This localization is facilitated by the compound’s lipophilic properties, allowing it to integrate into the lipid bilayer of the endoplasmic reticulum. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide may undergo post-translational modifications that influence its targeting to specific cellular compartments. These modifications can affect the compound’s stability and activity, further modulating its biochemical effects.

Propiedades

IUPAC Name |

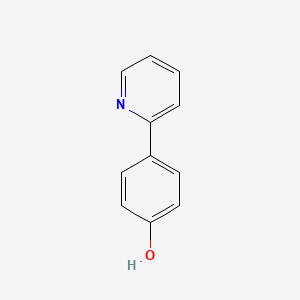

N-(9-ethylcarbazol-3-yl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLQJWXBCLATEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CC(=O)C)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366317 | |

| Record name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331713-74-7 | |

| Record name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the synthetic outcomes of reacting 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate?

A1: The reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate in benzene yielded two distinct product types:

- Acylation Products: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide was identified as an acylation product. []

Q2: How was the structure of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide confirmed?

A2: The structure of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide was elucidated using a combination of techniques:

- Spectroscopy: Infrared (IR) spectroscopy, mass spectrometry, 1H-NMR, and 13C-NMR spectroscopy provided detailed information about the functional groups and connectivity of atoms within the molecule. []

- Computational Methods: Molecular mechanics calculations using MM2 force field and semi-empirical quantum mechanical calculations using the AM1 method were employed to further support the proposed structure and gain insights into its conformational preferences and electronic properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)

acetic acid](/img/structure/B1348388.png)